2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It serves as an important energy source for the brain during periods of fasting or low carbohydrate intake.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate derivatives.
Reduction: Reduction reactions can convert it into hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Acetoacetate derivatives.
Reduction: Hydroxybutyrate.
Substitution: Various substituted acetoacetate compounds.
Scientific Research Applications
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal-organic frameworks for CO2 adsorption.
Biology: Studied for its role in metabolic pathways and energy production during fasting.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as an energy source for the brain.
Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role in metabolic pathways. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism and ketogenesis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but used primarily as a photoinitiator in polymer synthesis.
4-Hydroxy-2-quinolones: Share the hydroxy and ketone functional groups but differ in their core structure and applications.
Uniqueness
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its role as a ketone body and its involvement in energy metabolism. Its ability to serve as an energy source during fasting distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.